molecular formula C15H12I4NNaO5 B7759805 sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate

Cat. No.: B7759805
M. Wt: 816.87 g/mol
InChI Key: ANMYAHDLKVNJJO-LTCKWSDVSA-M
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Description

Sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate is a complex organic compound that contains multiple iodine atoms and phenolic groups. This compound is notable for its unique structure, which includes a central amino acid backbone with extensive iodination on the aromatic rings. The presence of sodium and hydrate components further adds to its chemical complexity.

Properties

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMYAHDLKVNJJO-LTCKWSDVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I4NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate typically involves multiple steps, starting with the iodination of phenolic compounds. The key steps include:

    Iodination of Phenol: The phenolic compounds are iodinated using iodine and an oxidizing agent such as sodium iodate in an acidic medium.

    Formation of the Amino Acid Backbone: The iodinated phenols are then coupled with an amino acid derivative through a series of condensation reactions.

    Sodium Salt Formation: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.

    Hydration: The final step involves the crystallization of the compound in the presence of water to form the hydrate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a

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